3,5-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
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Overview
Description
3,5-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are widely recognized for their biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the cyclization of 2-chloro-3-formylquinoline with malonic acid in the presence of a base . Another approach involves the use of ethyl 2,4-dichloro-5-fluorobenzoylacetate as a starting material .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles is becoming increasingly popular to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
3,5-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as an antimicrobial and anticancer agent, with ongoing research into its efficacy and safety.
Industry: The compound is utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately causing cell death . The compound’s molecular targets include the active sites of these enzymes, where it forms stable complexes that prevent their normal function .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use as an antibacterial agent.
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Another quinoline derivative with similar biological activities.
Norfloxacin: A well-known fluoroquinolone antibiotic.
Uniqueness
3,5-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 3 and 5 enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
855634-12-7 |
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Molecular Formula |
C10H5Cl2NO3 |
Molecular Weight |
258.05 g/mol |
IUPAC Name |
3,5-dichloro-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO3/c11-4-2-1-3-5-6(4)9(14)7(12)8(13-5)10(15)16/h1-3H,(H,13,14)(H,15,16) |
InChI Key |
FFCUUUHNDHPTDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C(=C(N2)C(=O)O)Cl |
Origin of Product |
United States |
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